Periodic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

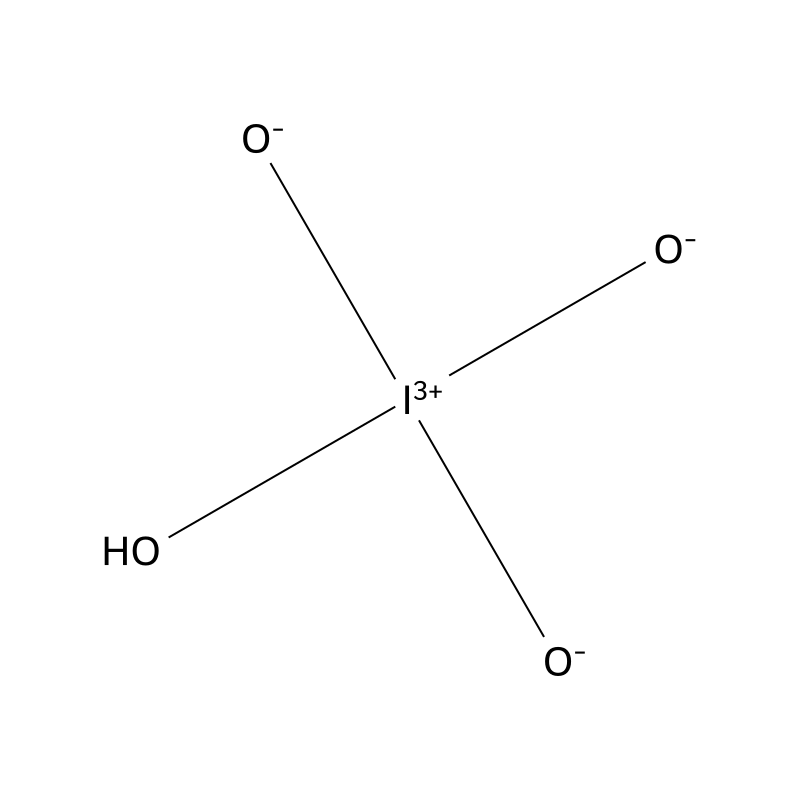

Periodic acid is a highly oxidized compound of iodine, characterized by its highest oxidation state of +7. It exists primarily in two forms: orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄). Both forms are colorless crystalline solids, with orthoperiodic acid being more stable than metaperiodic acid, which can be formed by dehydrating orthoperiodic acid under specific conditions. Periodic acid was first synthesized in 1833 by Heinrich Gustav Magnus and C. F. Ammermüller .

Periodic acid is a strong oxidizing agent and is soluble in water and alcohols, making it useful in various

Periodic acid is known for its ability to cleave vicinal diols into aldehyde or ketone fragments through a reaction known as the Malaprade reaction. This property is particularly useful in organic chemistry for determining the structure of carbohydrates, as periodic acid can effectively open saccharide rings .

Key Reactions:- Dehydration Reaction: Orthoperiodic acid can be dehydrated to form metaperiodic acid:

- Oxidation Reactions: Periodic acid can oxidize secondary alcohols to enones and is also employed in the Babler oxidation process .

In biological contexts, periodic acid is primarily utilized in histochemistry for the Periodic Acid-Schiff (PAS) reaction, which stains carbohydrates in tissue sections. The oxidation of carbohydrates by periodic acid generates aldehyde groups that react with Schiff's reagent, resulting in a bright red coloration that indicates the presence of polysaccharides, glycoproteins, and glycolipids . This method is significant for visualizing structures containing vicinal diols.

Periodic acid can be synthesized through various methods:

- Industrial Synthesis:

- Oxidation of sodium iodate in alkaline conditions using electrochemical methods or chlorine treatment:

- Treatment with chlorine:

- Oxidation of sodium iodate in alkaline conditions using electrochemical methods or chlorine treatment:

- Laboratory Preparation:

Periodic acid has diverse applications across various fields:

- Histochemistry: As mentioned, it is crucial for carbohydrate staining using the PAS method.

- Organic Synthesis: It serves as an oxidizing agent in several organic reactions, including the oxidation of alcohols and sulfides .

- Analytical Chemistry: Used for identifying structural features in carbohydrates and other organic compounds.

Several compounds are chemically similar to periodic acid, primarily other iodates and periodates. Here are some notable comparisons:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Orthoperiodic Acid | H₅IO₆ | Stable form; used mainly in laboratory settings |

| Metaperiodic Acid | HIO₄ | Less stable; can be formed from orthoperiodic acid |

| Iodine Pentoxide | I₂O₅ | Formed by further heating metaperiodic acid; used as an oxidizing agent |

| Sodium Periodate | NaIO₄ | Commonly used as a reagent for oxidative cleavage |

| Barium Periodate | Ba(IO₄)₂ | Used in laboratory synthesis of periodic acids |

Uniqueness of Periodic Acid

Periodic acid stands out due to its dual forms (orthoperiodic and metaperiodic), strong oxidizing properties, and significant role in carbohydrate chemistry through the Malaprade reaction and PAS staining method. Its ability to selectively oxidize vicinal diols makes it indispensable in both synthetic organic chemistry and biological applications.

XLogP3

UNII

Related CAS

Other CAS

Wikipedia

Metaperiodic acid

Iodine tetraoxide